molecular formula C18H14Br2O4 B288008 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

Cat. No. B288008
M. Wt: 454.1 g/mol
InChI Key: CUHZYJWFKFDMDT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as DBET, is a small molecule inhibitor that has shown promising results in cancer research. DBET has been studied extensively for its ability to target and degrade BET proteins, which play a critical role in the regulation of gene expression.

Mechanism of Action

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one binds to the bromodomain of BET proteins, leading to their degradation through the ubiquitin-proteasome pathway. This results in the downregulation of genes that are regulated by BET proteins. The mechanism of action of 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is highly selective, targeting only BET proteins and not other bromodomain-containing proteins.
Biochemical and Physiological Effects:
3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has several advantages for use in lab experiments. It is highly selective, targeting only BET proteins and not other bromodomain-containing proteins. It has also been shown to have low toxicity in vitro. However, 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has some limitations, including its low solubility in water and its instability in aqueous solutions.

Future Directions

There are several future directions for the study of 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one. One potential area of research is the development of new cancer therapies based on 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one. Another area of research is the study of the anti-inflammatory effects of 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one and its potential use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to optimize the synthesis process for 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one and to improve its solubility and stability in aqueous solutions.

Synthesis Methods

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one can be synthesized through a multi-step synthesis process involving several chemical reactions. The synthesis process involves the use of reagents such as bromine, sodium hydroxide, and acetic anhydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been extensively studied for its potential use in cancer research. It has been shown to selectively target and degrade BET proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development of various types of cancer, including leukemia, lymphoma, and solid tumors. 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to induce apoptosis in cancer cells, which could potentially lead to the development of new cancer therapies.

properties

Product Name

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

Molecular Formula

C18H14Br2O4

Molecular Weight

454.1 g/mol

IUPAC Name

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H14Br2O4/c1-2-24-16-6-4-3-5-11(16)7-8-15(21)13-9-12(19)10-14(20)18(23)17(13)22/h3-10H,2H2,1H3,(H,22,23)/b8-7+

InChI Key

CUHZYJWFKFDMDT-BQYQJAHWSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.